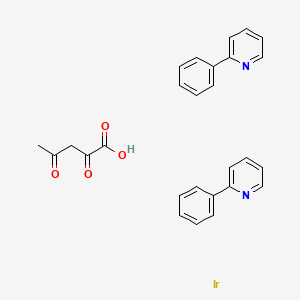

Acetylacetonatobis(2-phenylpyridine)iridium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetylacetonatobis(2-phenylpyridine)iridium, also known as Ir(ppy)2(acac), is a compound with the molecular formula C27H24IrN2O4 . It is one of the most studied OLED materials due to its high quantum yields . It is a benchmark green emitter for phosphorescent organic light-emitting diodes (PhOLEDs) .

Molecular Structure Analysis

The molecular structure of this compound consists of two 2-phenylpyridine ligands, one acetylacetonate ligand, and one iridium center . The IUPAC name of the compound is bis[2-(2-pyridinyl)phenyl]iridium(1+)(2Z)-4-oxo-2-penten-2-olate .Physical and Chemical Properties Analysis

This compound has a molecular weight of 632.7 g/mol . It has one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds . The exact mass and monoisotopic mass of the compound are 633.13653 g/mol . The topological polar surface area is 97.2 Ų .Scientific Research Applications

Analytical Application for Ammonia Detection

Acetylacetonatobis(2-phenylpyridine)iridium and similar iridium complexes demonstrate significant potential in analytical applications, particularly for ammonia detection. The electrochemiluminescence (ECL) of these complexes has been extensively studied, showing high efficiency in the presence of ammonia, making them suitable for atmospheric ammonia detection (Li, Zhu, Ding, & Song, 2012).

Photophysical Properties and Luminescence Studies

These iridium complexes are notable for their distinctive photophysical properties. Studies have focused on their luminescent properties, especially in terms of circularly polarized luminescence, which is crucial for various optical applications. The luminescence spectra and emission dissymmetries of these complexes have been analyzed, providing insights into their potential applications in optical devices (Coughlin et al., 2008).

Applications in Organic Light Emitting Diodes (OLEDs)

One of the most prominent applications of these iridium complexes is in the field of Organic Light Emitting Diodes (OLEDs). They have been utilized as phosphorescent materials in OLEDs due to their high efficiency and specific luminescent properties. The suitability of these complexes for OLED applications has been demonstrated through the synthesis of novel bis-cyclometalated iridium(III) complexes bearing various ligands (Rao et al., 2022).

Studies on Electrochemiluminescence (ECL)

Further research has been conducted on the ECL properties of iridium(III) complexes containing an acetylacetonate ligand. These studies are crucial in understanding the electrochemical and spectroscopic characteristics of these complexes, which can be applied in various ECL-based detection systems (Chen et al., 2017).

Synthesis and Characterization for Light Emission

The synthesis and characterization of these iridium complexes are key to developing efficient light-emitting systems. Detailed studies on the structural and emission properties of these complexes have led to advancements in the field of light emission, particularly in terms of color tuning and quantum yield optimization (Di Censo et al., 2008).

Mechanism of Action

Target of Action

Acetylacetonatobis(2-phenylpyridine)iridium primarily targets organic light-emitting diodes (OLEDs). It is widely doped into phosphorescent OLEDs due to its thermal stability .

Mode of Action

The compound interacts with its targets by aligning its transition dipole moment parallel to the substrate. This alignment is different from other similar compounds, such as Ir(ppy)3, whose orientation is nearly isotropic .

Biochemical Pathways

This compound affects the light-emitting layer of OLEDs. It contributes to the internal phosphorescence efficiency of the device, ensuring balanced hole and electron injection, and triplet exciton confinement within the light-emitting layer .

Result of Action

The molecular and cellular effects of this compound’s action result in higher external quantum efficiency when compared with similar compounds. This leads to improved performance of OLEDs .

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetylacetonatobis(2-phenylpyridine)iridium involves the reaction of iridium(III) chloride hydrate with 2-phenylpyridine and acetylacetone in the presence of a base.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2-Phenylpyridine", "Acetylacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve iridium(III) chloride hydrate in a suitable solvent (e.g. ethanol) and add 2-phenylpyridine.", "Step 2: Add acetylacetone to the reaction mixture and stir for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to deprotonate the acetylacetone and form the iridium complex.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |

CAS No. |

337526-85-9 |

Molecular Formula |

C27H24IrN2O2-2 |

Molecular Weight |

600.7 g/mol |

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |

InChI |

InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |

InChI Key |

IWZZBBJTIUYDPZ-DVACKJPTSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |

SMILES |

CC(=O)CC(=O)C(=O)O.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |

Canonical SMILES |

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)

![2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2636782.png)

![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)

![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2636791.png)